N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C14H28N2 and its molecular weight is 224.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Singlet Oxygen Quenching : A study by Baciocchi et al. (2006) investigated the quenching of singlet oxygen by tertiary aliphatic amines, including α-methyl-substituted N-methylpiperidines. The study found that increasing the number of α-methyl groups slightly decreases the rate of singlet oxygen quenching, highlighting the importance of steric effects over electronic effects in this process (Baciocchi et al., 2006).
Corrosion Inhibition : Babić-Samardžija et al. (2005) explored N-heterocyclic amines as corrosion inhibitors for iron in perchloric acid. The study includes compounds like 2-methylpiperidine, highlighting the role of these amines in reducing corrosion in industrial applications (Babić-Samardžija et al., 2005).
Oxidation of Secondary Amines to Nitrones : Murahashi et al. (2003) conducted a study on the oxidation of secondary amines, including 2-methylpiperidine, to nitrones. This research contributes to the understanding of the chemical transformation processes of these amines (Murahashi et al., 2003).
Chemical Shift Effects in NMR Spectroscopy : Duthaler et al. (1977) investigated the effects of methyl-substitution on piperidines' nitrogen-15 NMR chemical shifts. This study is relevant for understanding how structural modifications, like those in N-methylpiperidine derivatives, affect NMR spectroscopic analysis (Duthaler et al., 1977).
Synthesis and Stereochemistry of Piperidines : Denisenko et al. (1979) studied the formation and stereochemical properties of N-substituted 3,5-dibenzoyl-4-phenylpiperidines, illustrating the synthesis and analysis of complex piperidine derivatives (Denisenko et al., 1979).
Reductive Amination and Amine Synthesis : Research by Senthamarai et al. (2018) on the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles provides insights into efficient methods for amine synthesis, which can include derivatives of N-methylpiperidine (Senthamarai et al., 2018).
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVPELTBHOUKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N(C)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.